Sulfo-NHS biotine

Vue d'ensemble

Description

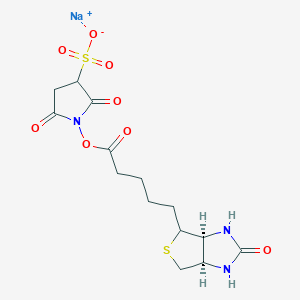

Le Sulfo-NHS-Biotine, également connu sous le nom de sulfosuccinimidobiotine, est un réactif de biotinylation soluble dans l'eau. Il est largement utilisé pour le marquage des anticorps, des protéines et d'autres molécules contenant des amines primaires. Ce composé est particulièrement utile pour le marquage de la surface cellulaire car il ne peut pas pénétrer les membranes cellulaires .

Applications De Recherche Scientifique

Sulfo-NHS-Biotin has extensive applications in scientific research, including:

Protein Labeling: It is used to biotinylate antibodies and other proteins, facilitating their immobilization, purification, or detection using streptavidin resins or probes.

Cell Surface Labeling: Due to its water solubility and membrane impermeability, it is ideal for labeling cell surface proteins without affecting intracellular components.

Bioconjugation: It is employed in the conjugation of biotin to various biomolecules, enabling their detection and isolation in complex mixtures.

Medical Research: Sulfo-NHS-Biotin is used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect specific proteins or antibodies.

Mécanisme D'action

Target of Action

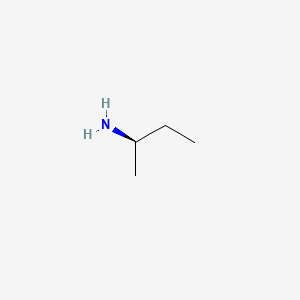

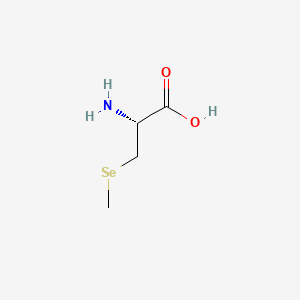

Sulfo NHS Biotin primarily targets proteins that have primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for labeling antibodies and other primary amine-containing macromolecules .

Mode of Action

Sulfo NHS Biotin operates by reacting with the primary amines of proteins to form stable amide bonds . This reaction is efficient in alkaline buffers .

Biochemical Pathways

The biochemical pathway involved in the action of Sulfo NHS Biotin is the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes .

Pharmacokinetics

The pharmacokinetics of Sulfo NHS Biotin involve its solubility and reactivity. The compound is water-soluble, which allows reactions to be performed in the absence of organic solvents . It is also amine-reactive, meaning it reacts with primary amines such as lysine side-chains or the amino-termini of polypeptides . The compound forms permanent amide bonds, and its spacer arm cannot be cleaved .

Result of Action

The result of Sulfo NHS Biotin’s action is the biotinylation of the target proteins . This enables the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label . The biotinylated proteins can be purified from unlabeled proteins using immobilized streptavidin and avidin .

Action Environment

The action of Sulfo NHS Biotin is influenced by environmental factors. For instance, the compound is moisture-sensitive , and it is recommended to store the vial of biotin reagent at -20°C with desiccant . This means that as long as the cell remains intact, only primary amines exposed on the surface will be biotinylated .

Analyse Biochimique

Biochemical Properties

Sulpho NHS Biotin plays a significant role in biochemical reactions. It reacts with primary amines (-NH2), such as lysine side-chains or the amino-termini of polypeptides, to form stable amide bonds . This property allows Sulpho NHS Biotin to interact with a wide range of enzymes, proteins, and other biomolecules.

Cellular Effects

Sulpho NHS Biotin has notable effects on various types of cells and cellular processes. It is used for cell surface labeling, as it does not permeate cell membranes due to its negatively charged reagent . This allows for the specific labeling of surface proteins of whole cells .

Molecular Mechanism

The mechanism of action of Sulpho NHS Biotin involves the formation of stable amide bonds with primary amines in proteins. This is achieved through the reaction of the NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Sulfo-NHS-Biotine est synthétisé en attachant un groupe sulfonate chargé négativement à la structure cyclique de la N-hydroxysuccinimide. Cette modification améliore sa solubilité dans l'eau, ce qui lui permet d'être utilisé directement dans des réactions aqueuses sans avoir besoin de solvants organiques .

Méthodes de production industrielle : La production industrielle du Sulfo-NHS-Biotine implique la réaction de la biotine avec la N-hydroxysulfosuccinimide en présence d'un agent de couplage. La réaction est généralement effectuée dans un tampon aqueux à un pH contrôlé pour assurer la formation du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le Sulfo-NHS-Biotine subit principalement des réactions de substitution. Il réagit avec les amines primaires pour former des liaisons amides stables. Cette réaction est très efficace et se produit dans des conditions douces, ce qui la rend adaptée au marquage des biomolécules sensibles .

Réactifs et conditions courants :

Réactifs : Amines primaires (par exemple, résidus de lysine dans les protéines), tampons aqueux (par exemple, solution saline tamponnée au phosphate).

Produits principaux : Le produit principal de la réaction entre le Sulfo-NHS-Biotine et les amines primaires est une molécule biotinylée, où la partie biotine est attachée de manière covalente à la molécule cible par une liaison amide .

4. Applications de la recherche scientifique

Le Sulfo-NHS-Biotine a de nombreuses applications dans la recherche scientifique, notamment :

Marquage des protéines : Il est utilisé pour biotinyler des anticorps et d'autres protéines, facilitant leur immobilisation, leur purification ou leur détection à l'aide de résines ou de sondes de streptavidine.

Marquage de la surface cellulaire : Grâce à sa solubilité dans l'eau et à son imperméabilité aux membranes, il est idéal pour le marquage des protéines de surface cellulaire sans affecter les composants intracellulaires.

Bioconjugaison : Il est utilisé dans la conjugaison de la biotine à diverses biomolécules, permettant leur détection et leur isolement dans des mélanges complexes.

Recherche médicale : Le Sulfo-NHS-Biotine est utilisé dans des tests diagnostiques, tels que les tests ELISA (Enzyme-Linked Immunosorbent Assay), pour détecter des protéines ou des anticorps spécifiques.

5. Mécanisme d'action

Le Sulfo-NHS-Biotine agit en réagissant avec les amines primaires des protéines pour former des liaisons amides stables. Cette biotinylation permet la détection et l'isolement des protéines marquées à l'aide de la streptavidine ou de l'avidine conjuguées à un système de détection, tel qu'un marqueur fluorescent ou radioactif . Le groupe sulfonate sur le cycle de la N-hydroxysuccinimide améliore la solubilité dans l'eau du réactif, assurant un marquage efficace en milieu aqueux .

Comparaison Avec Des Composés Similaires

Le Sulfo-NHS-Biotine est unique en raison de sa solubilité dans l'eau et de son imperméabilité aux membranes. Des composés similaires comprennent :

Sulfo-NHS-LC-Biotine : Ce composé possède un bras espaceur plus long, ce qui offre plus de flexibilité dans les applications de marquage où l'encombrement stérique est un problème.

Sulfo-NHS-SS-Biotine : Cette variante contient une liaison disulfure clivable, ce qui permet un marquage réversible des protéines et des amines primaires de la surface cellulaire.

Le Sulfo-NHS-Biotine se distingue par sa facilité d'utilisation en solutions aqueuses et sa spécificité pour le marquage de la surface cellulaire, ce qui en fait un outil précieux dans diverses applications de recherche biochimique et médicale.

Propriétés

IUPAC Name |

sodium;2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREOJRVDBCALEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N3NaO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119616-38-5 | |

| Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

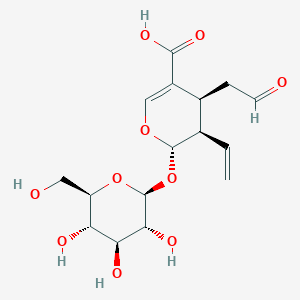

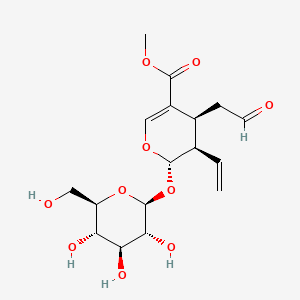

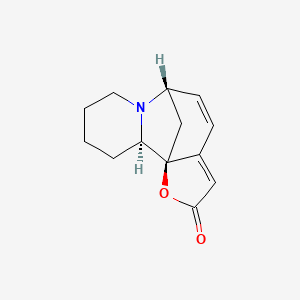

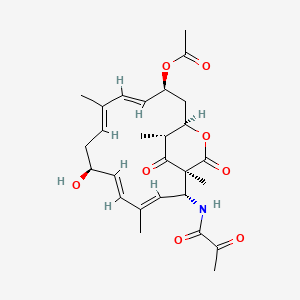

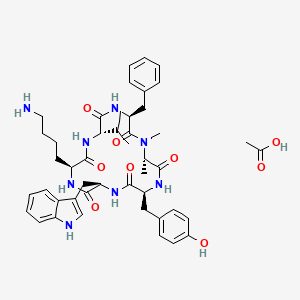

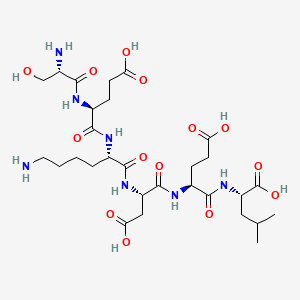

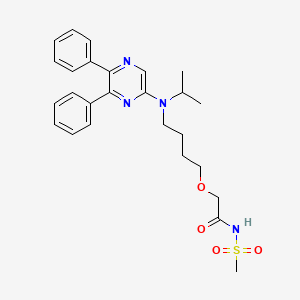

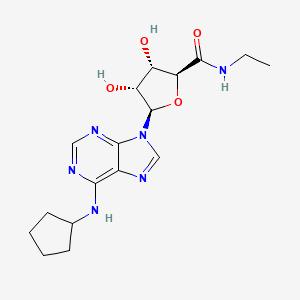

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.